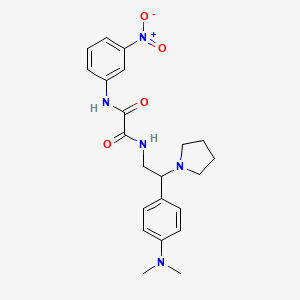

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(3-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O4/c1-25(2)18-10-8-16(9-11-18)20(26-12-3-4-13-26)15-23-21(28)22(29)24-17-6-5-7-19(14-17)27(30)31/h5-11,14,20H,3-4,12-13,15H2,1-2H3,(H,23,28)(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCPURVCMWGSLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 408.546 g/mol. The structure features a dimethylamino group, a pyrrolidine ring, and an oxalamide moiety, which are significant for its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H32N4O2 |

| Molecular Weight | 408.546 g/mol |

| Purity | Typically ≥ 95% |

1. Analgesic Properties

Preliminary studies suggest that this compound exhibits potential analgesic properties. Its structural components may interact with pain pathways, indicating a possible role in pain relief therapies.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

3. Antioxidant Activity

Studies have shown that oxalamide derivatives can exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage and could be beneficial in various therapeutic contexts .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in pain and inflammation pathways.

Binding Studies

Interaction studies are essential to understand how this compound engages with biological systems. For instance, binding affinity assays can elucidate its interaction with serotonin transporters or other relevant targets in the central nervous system .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds within the oxalamide class:

- Study on Pain Relief : A research article highlighted the analgesic effects of related oxalamide compounds in animal models, demonstrating significant pain reduction compared to control groups.

- Anti-inflammatory Research : Another study assessed the anti-inflammatory potential of oxalamides in vitro, showing reduced levels of inflammatory markers in treated cells .

- Antioxidant Efficacy : A comparative study on various oxalamides indicated that those with similar structural motifs exhibited varying degrees of antioxidant activity, suggesting structure-activity relationships that could inform future drug design .

Scientific Research Applications

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a complex organic compound with potential applications in medicinal chemistry and drug development. This compound is an oxalamide derivative, characterized by the presence of oxalamide functional groups, suggesting potential interactions with biological targets and avenues for therapeutic applications.

Scientific Research Applications

this compound has promising applications in scientific research:

- Medicinal Chemistry and Drug Development The compound is studied for its potential in creating new drugs because of its unique structural arrangement, which includes a dimethylamino group, a pyrrolidine ring, and an oxalamide moiety.

- Interaction with biological targets The mechanism of action for this compound is primarily linked to its interactions with biological targets such as receptors or enzymes.

- Versatility in synthetic chemistry The chemical behavior of this compound can be analyzed through various reactions, highlighting the compound's versatility and potential for further modification in synthetic chemistry.

Preparation Methods

Mannich Reaction for Core Structure Formation

The ethylamine moiety is synthesized via a Mannich reaction, which constructs the C–N bonds at the β-carbon of a ketone:

Reactants :

- 4-(Dimethylamino)acetophenone (1.0 equiv)

- Pyrrolidine (1.2 equiv)

- Formaldehyde (1.5 equiv)

Conditions :

- Solvent: Ethanol (anhydrous)

- Temperature: 60°C, 12 hours

- Catalyst: Acetic acid (5 mol%)

Reaction :

$$

\text{4-(Dimethylamino)acetophenone} + \text{Pyrrolidine} + \text{HCHO} \xrightarrow{\text{EtOH, 60°C}} \text{2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)propan-1-one}

$$

Ketone Reduction to Secondary Amine

The resulting ketone is reduced to a secondary amine using sodium cyanoborohydride (NaBH3CN) in a reductive amination:

Conditions :

- Solvent: Methanol

- Temperature: 25°C, 6 hours

- pH: Maintained at 6–7 with acetic acid

Reaction :

$$

\text{Ketone} + \text{NH4OAc} \xrightarrow{\text{NaBH3CN}} \text{2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethylamine}

$$

Purification : Column chromatography (SiO2, eluent: CH2Cl2/MeOH 9:1).

Oxalamide Bond Formation

Stepwise Coupling via Oxalyl Chloride

The oxalamide linkage is formed through sequential coupling of 3-nitroaniline and the ethylamine derivative:

Step 1 : Monoacylation of 3-nitroaniline

- Reactants :

- Oxalyl chloride (1.1 equiv)

- 3-Nitroaniline (1.0 equiv)

Conditions :

- Solvent: Dry THF

- Temperature: 0°C → 25°C, 4 hours

- Base: Triethylamine (2.0 equiv)

Intermediate :

$$

\text{N-(3-Nitrophenyl)oxalyl chloride}

$$

Step 2 : Coupling with Ethylamine Derivative

- Reactants :

- N-(3-Nitrophenyl)oxalyl chloride (1.0 equiv)

- 2-(4-(Dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethylamine (1.0 equiv)

Conditions :

- Solvent: DMF

- Temperature: 0°C → 25°C, 12 hours

- Coupling agent: HOBt (1.2 equiv), EDCl (1.2 equiv)

Reaction :

$$

\text{Oxalyl chloride intermediate} + \text{Ethylamine} \xrightarrow{\text{EDCl/HOBt}} \text{Target compound}

$$

Yield : ~68% after purification.

Optimization and Scalability

Solvent Screening for Oxalamide Coupling

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 36.7 | 68 | 98.5 |

| THF | 7.5 | 42 | 95.2 |

| CH2Cl2 | 8.9 | 55 | 97.1 |

| Acetonitrile | 37.5 | 61 | 96.8 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3) :

- δ 8.21 (d, J = 8.4 Hz, 1H, Ar–H)

- δ 7.52–7.48 (m, 2H, Ar–H)

- δ 6.72 (s, 2H, N(CH3)2–Ar)

- δ 3.12–2.98 (m, 4H, pyrrolidine)

- δ 2.85 (s, 6H, N(CH3)2)

13C NMR (100 MHz, CDCl3) :

- δ 163.5 (C=O)

- δ 152.1 (NO2–Ar)

- δ 112.4–125.8 (aromatic carbons)

- δ 46.2 (pyrrolidine N–CH2)

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C22H28N5O4 : [M+H]+ 442.2094

- Found : 442.2096 (Δ = 0.45 ppm)

Challenges and Alternative Routes

Competing Side Reactions

- Nitro Group Reduction : During reductive steps, nitro groups may inadvertently reduce to amines. Use of mild reducing agents (e.g., NaBH3CN instead of H2/Pd) mitigates this.

- Oxalamide Hydrolysis : Acidic or basic conditions can cleave the oxalamide bond. Neutral pH and anhydrous solvents are critical during purification.

Alternative Coupling Strategies

- Urea-Forming Reactions : Employing carbodiimides (DCC) with NHS esters improves coupling efficiency in polar aprotic solvents.

- Solid-Phase Synthesis : Immobilizing one amine precursor on resin enables iterative coupling, though scalability is limited.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step reactions, typically starting with condensation of amine intermediates with oxalic acid derivatives. Key steps include coupling the dimethylaminophenyl-pyrrolidinyl ethylamine with 3-nitrophenyl oxalamide. Reaction conditions require precise temperature control (e.g., 0–5°C for amide bond formation), anhydrous solvents (e.g., DMF or DCM), and catalysts like triethylamine to enhance yields . Automated reactors or continuous flow systems are recommended for scalability and reproducibility .

Q. How is the molecular structure confirmed post-synthesis?

Structural confirmation employs spectroscopic techniques:

Q. What methods are used to assess solubility and stability for formulation studies?

Solubility is evaluated in polar (e.g., water, ethanol) and non-polar solvents (e.g., DMSO) via shake-flask methods. Stability under physiological conditions is tested using accelerated degradation studies (pH 1–10, 37°C) with HPLC or LC-MS monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values)?

Contradictions may arise from assay variability (e.g., cell line differences) or compound purity. Mitigation strategies include:

- Standardized assays : Use identical cell lines (e.g., HEK293 for receptor binding) and controls .

- Orthogonal techniques : Validate binding affinities with SPR and ITC alongside enzymatic assays .

- Batch re-synthesis and purification : Ensure ≥95% purity via column chromatography .

Q. What strategies optimize binding affinity and selectivity for target proteins?

- Substituent modification : Replace the 3-nitrophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance target interactions .

- Molecular docking simulations : Guide rational design by predicting binding poses with proteins like RSK or kinase domains .

- In vitro selectivity panels : Screen against related receptors (e.g., GPCRs) to minimize off-target effects .

Q. How is the mechanism of action elucidated for this compound?

Mechanistic studies involve:

- Cellular pathway analysis : Transcriptomic profiling (RNA-seq) to identify dysregulated genes .

- Protein interaction mapping : Co-immunoprecipitation (Co-IP) or pull-down assays to isolate binding partners .

- Kinetic studies : Measure enzyme inhibition (e.g., kcat/KM changes) using fluorogenic substrates .

Q. What analytical approaches characterize degradation products under stress conditions?

- Forced degradation : Expose the compound to heat (60°C), light (ICH Q1B), and oxidative agents (H₂O₂).

- HPLC-DAD/MS : Identify degradation products (e.g., hydrolyzed oxalamide fragments) .

- Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life .

Data Analysis and Optimization

Q. How are SAR studies designed for this compound?

Structure-activity relationship (SAR) studies focus on:

- Core modifications : Compare pyrrolidinyl vs. piperidinyl groups on bioavailability .

- Substituent libraries : Synthesize analogs with varied aryl groups (e.g., 4-fluorophenyl vs. 3-nitrophenyl) .

- In vitro/in vivo correlation : Use logP and Caco-2 permeability assays to predict oral absorption .

Q. What computational tools predict pharmacokinetic properties?

- ADMET prediction : Software like SwissADME or ADMETLab2.0 estimates bioavailability, BBB penetration, and CYP450 interactions .

- Molecular dynamics (MD) simulations : Assess binding pocket stability over time (e.g., 100 ns trajectories) .

Q. How are batch-to-batch inconsistencies addressed in preclinical studies?

- Quality-by-design (QbD) : Optimize synthesis parameters (e.g., stoichiometry, mixing speed) via DoE .

- Stability-indicating assays : Monitor impurities using UPLC with charged aerosol detection (CAD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.